benfotiamine
Overview
Description
Benfotiamine is a synthetic, fat-soluble derivative of thiamine (vitamin B1). It is known chemically as S-benzoylthiamine O-monophosphate. Developed in Japan in the late 1950s, this compound is primarily used as a dietary supplement and medication to treat diabetic sensorimotor polyneuropathy .
Preparation Methods
Benfotiamine can be synthesized through various methods. One common method involves the reaction of thiamine with benzoyl chloride in the presence of a base, followed by phosphorylation . Industrial production often involves the use of polyphosphoric acid as a phosphoric acid esterification reagent, reacting with vitamin B1, followed by hydrolysis at high temperature . The resulting product is then purified using different synthetic processes to obtain various crystalline forms .
Chemical Reactions Analysis
Benfotiamine undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form thiamine disulfide derivatives.
Reduction: It can be reduced to thiamine.
Substitution: This compound can undergo substitution reactions where the benzoyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed from these reactions are thiamine and its derivatives .
Scientific Research Applications
Benfotiamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other thiamine derivatives.
Biology: this compound is studied for its role in cellular metabolism and its effects on cellular health.
Medicine: It is extensively researched for its potential in treating diabetic complications, such as neuropathy, retinopathy, and nephropathy.
Industry: This compound is used in the formulation of dietary supplements and pharmaceutical products.
Mechanism of Action
Benfotiamine is dephosphorylated to S-benzoylthiamine by ecto-alkaline phosphatases in the intestinal mucosa and then hydrolyzed to thiamine by thioesterases in the liver . It increases tissue levels of thiamine diphosphate, enhancing transketolase activity, which is crucial for glucose metabolism . This compound also activates the Nrf2 signaling pathway, providing antioxidant protection and reducing oxidative stress .
Comparison with Similar Compounds
Benfotiamine is often compared with other thiamine derivatives:
Thiamine: The water-soluble form of vitamin B1, essential for energy metabolism.
Sulbutiamine: A synthetic lipid-soluble thiamine disulfide derivative that increases thiamine levels in the brain and acts as a central nervous system drug.
Fursultiamine: Another lipid-soluble thiamine derivative used to treat thiamine deficiency.
This compound is unique due to its higher bioavailability and tissue penetration compared to thiamine. Unlike sulbutiamine and fursultiamine, this compound primarily acts on peripheral tissues and is more effective in treating diabetic complications .
Properties
IUPAC Name |
S-[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNNPSLJPBRMLZ-GHRIWEEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCOP(=O)(O)O)/SC(=O)C2=CC=CC=C2)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N4O6PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22457-89-2 | |
Record name | benfotiamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benfotiamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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